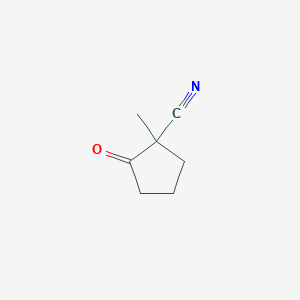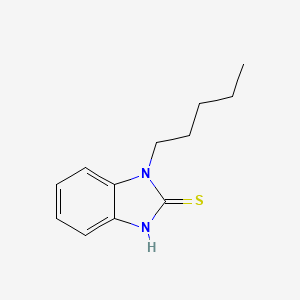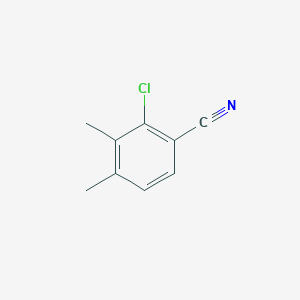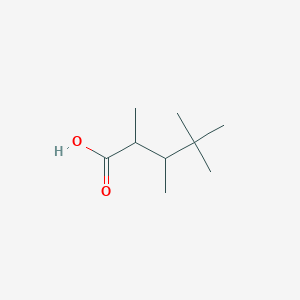![molecular formula C13H16N2O B3385916 1H-Spiro[isoquinoline-4,4'-piperidin]-3(2H)-one CAS No. 676607-38-8](/img/structure/B3385916.png)
1H-Spiro[isoquinoline-4,4'-piperidin]-3(2H)-one
Descripción general
Descripción
1H-Spiro[isoquinoline-4,4’-piperidin]-3(2H)-one is a heterocyclic compound characterized by a spiro connection between an isoquinoline and a piperidine ring. This unique structure imparts distinct chemical and biological properties, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
The synthesis of 1H-Spiro[isoquinoline-4,4’-piperidin]-3(2H)-one typically involves the reaction of isoquinoline derivatives with piperidine under specific conditions. One common method includes the bromination of N-substituted homophthalimides followed by reaction with binucleophilic reagents . Microwave-assisted synthesis has also been explored to improve reaction yields and reduce reaction times . Industrial production methods often involve optimizing these synthetic routes to achieve higher efficiency and scalability.
Análisis De Reacciones Químicas
1H-Spiro[isoquinoline-4,4’-piperidin]-3(2H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride, resulting in the formation of reduced spiro compounds.
Common reagents used in these reactions include bromine, sodium borohydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1H-Spiro[isoquinoline-4,4’-piperidin]-3(2H)-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Due to its biological activities, it is being investigated for potential therapeutic applications, particularly in the treatment of infectious diseases and cancer.
Mecanismo De Acción
The mechanism of action of 1H-Spiro[isoquinoline-4,4’-piperidin]-3(2H)-one involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes. In cancer research, the compound has been shown to induce apoptosis in cancer cells by interacting with key signaling pathways .
Comparación Con Compuestos Similares
1H-Spiro[isoquinoline-4,4’-piperidin]-3(2H)-one can be compared with other spiro compounds, such as spiroisoquinoline and spiropyrido[4,3-d]pyrimidine derivatives. These compounds share similar structural features but differ in their specific biological activities and applications . The unique spiro connection in 1H-Spiro[isoquinoline-4,4’-piperidin]-3(2H)-one imparts distinct properties that make it particularly valuable in certain research areas.
Similar Compounds
- Spiroisoquinoline derivatives
- Spiropyrido[4,3-d]pyrimidine derivatives
- Spiro[isoquinoline-4,4’-pyran]-3-imines
Conclusion
1H-Spiro[isoquinoline-4,4’-piperidin]-3(2H)-one is a versatile compound with significant potential in various scientific fields. Its unique structure and diverse chemical reactivity make it a valuable tool for researchers in chemistry, biology, medicine, and industry.
Propiedades
IUPAC Name |
spiro[1,2-dihydroisoquinoline-4,4'-piperidine]-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O/c16-12-13(5-7-14-8-6-13)11-4-2-1-3-10(11)9-15-12/h1-4,14H,5-9H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIQLWRVBQFPWDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12C3=CC=CC=C3CNC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[(2-Chlorophenyl)methoxy]methyl}oxirane](/img/structure/B3385843.png)



![Pyrazolo[3,2-C][1,2,4]triazin-4-OL](/img/structure/B3385864.png)
![2-[4-(Benzyloxy)-2-methylphenyl]acetonitrile](/img/structure/B3385867.png)






![4-chloro-5-trimethylsilylethynyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B3385921.png)

